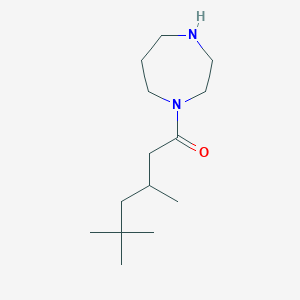
5-Chloro-1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C13H12Cl2N2O and its molecular weight is 283.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.0326684 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
5-Chloro-1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that can serve as an intermediate in the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis. Research indicates that compounds structurally related to this chemical, such as isoxazolone derivatives and pyrazolines, exhibit significant biological and medicinal properties. These compounds are intermediates for synthesizing numerous heterocycles, highlighting their utility in developing new pharmacologically active molecules. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, for instance, demonstrates the importance of aromatic aldehydes in creating heterocycles through multi-component reactions, which are pivotal for medicinal chemistry (Laroum et al., 2019). Moreover, the synthesis of structurally unique hexasubstituted pyrazolines underscores the compound's role in generating diverse heterocyclic frameworks, which could lead to novel therapeutic agents (Baumstark et al., 2013).
Catalytic Applications
The compound's structural framework facilitates its involvement in catalytic applications, particularly in the synthesis of pyranopyrimidine scaffolds. These scaffolds are crucial for the pharmaceutical industry due to their bioavailability and synthetic versatility. Research on the application of hybrid catalysts for synthesizing 5H-pyranopyrimidine scaffolds through one-pot multicomponent reactions emphasizes the compound's potential in facilitating greener and more efficient synthetic methodologies (Parmar et al., 2023).
Environmental Chemistry and Toxicology
While the direct environmental applications or implications of this compound are not well-documented, related research on chlorophenols and chlorinated compounds provides insight into the broader context of chlorinated organic compounds in environmental chemistry. For example, studies on chlorophenols in municipal solid waste incineration highlight the environmental impact of similar chlorinated compounds, suggesting a potential area of research for understanding the environmental fate and toxicity of chloro-substituted pyrazoles (Peng et al., 2016).
Eigenschaften
IUPAC Name |
5-chloro-1-(4-chlorophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8(2)12-11(7-18)13(15)17(16-12)10-5-3-9(14)4-6-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTWEKYGRBZVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


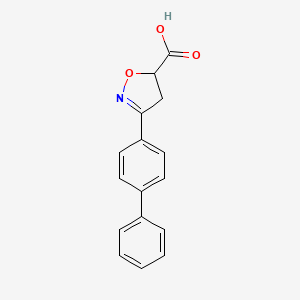
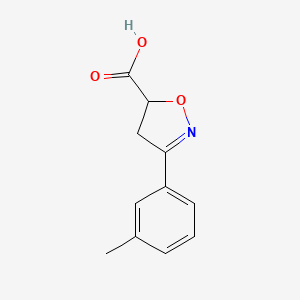
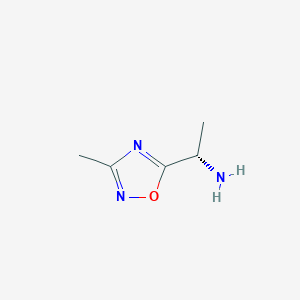
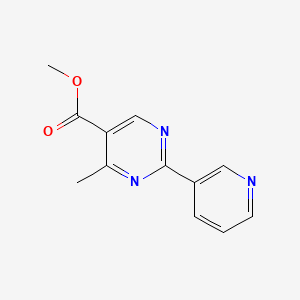






![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)
